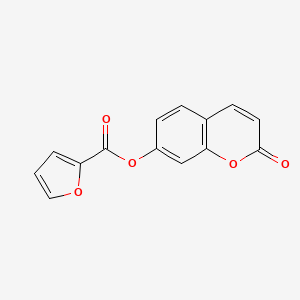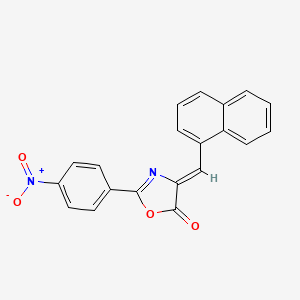![molecular formula C15H19N5S B5791506 N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine](/img/structure/B5791506.png)
N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine, also known as DETAQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DETAQ is a heterocyclic compound that contains both a thiadiazole and a quinoline ring system. This compound has been synthesized through various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine is not fully understood, but it is believed to act through the inhibition of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine has also been shown to bind to DNA and RNA and may have additional mechanisms of action.
Biochemical and Physiological Effects:
N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine has several advantages for lab experiments, including its high solubility in water and its ability to fluoresce, making it a useful probe for detecting protein-protein interactions. However, N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine, including its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its potential toxicity. Additionally, the development of new synthesis methods for N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine may lead to the discovery of new analogs with improved properties.
Méthodes De Synthèse
N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine can be synthesized through various methods, including the reaction of 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate can then be reacted with 4-amino-1,2,5-thiadiazole-3-carboxylic acid to form N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine. Other methods include the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with 4-amino-1,2,5-thiadiazole-3-carboxylic acid in the presence of a base.
Applications De Recherche Scientifique
N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine has shown potential in various scientific research applications, including its use as a fluorescent probe for detecting protein-protein interactions, as an inhibitor of protein kinase CK2, and as a potential anticancer agent. N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N',N'-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5S/c1-3-20(4-2)10-9-16-12-7-8-17-14-11(12)5-6-13-15(14)19-21-18-13/h5-8H,3-4,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWQHRSUDGUZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C=CC3=NSN=C3C2=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5791427.png)
![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)


![3,4,8-trimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5791469.png)

![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)

![methyl 4-ethyl-5-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5791485.png)
![N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide](/img/structure/B5791494.png)
![3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile](/img/structure/B5791500.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5791504.png)

![4-[(2-ethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5791530.png)